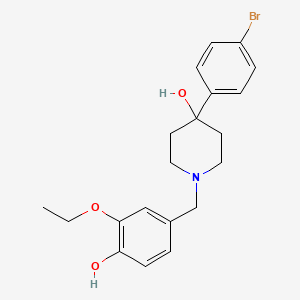![molecular formula C19H21NO B3853653 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B3853653.png)
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine
Overview
Description
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as GBR 12909, is a compound that belongs to the class of phenyltropanes. It is a potent inhibitor of the dopamine transporter and has been extensively studied for its potential use in the treatment of various neurological disorders.
Mechanism of Action
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels can help alleviate the symptoms of neurological disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an increase in mood and motivation. It has also been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 in lab experiments is that it is a potent inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 is that it can have negative effects on cardiovascular health, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909. One direction is to further investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. Another direction is to explore its potential use in the treatment of cocaine addiction. Additionally, future research could focus on developing new compounds that are more effective and have fewer negative side effects than 2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909.
Scientific Research Applications
2,3-dihydro-1H-inden-5-yl[3-(2-methoxyphenyl)-2-propen-1-yl]amine 12909 has been widely studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. It has been shown to increase dopamine levels in the brain, which can help alleviate the symptoms of these disorders.
properties
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-21-19-10-3-2-6-16(19)9-5-13-20-18-12-11-15-7-4-8-17(15)14-18/h2-3,5-6,9-12,14,20H,4,7-8,13H2,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVBHTBMRLBOTA-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,3-dihydro-1H-inden-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1H-imidazol-4-yl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B3853576.png)



![4-{3-[(4-pyridinylmethyl)amino]butyl}phenol hydrochloride](/img/structure/B3853615.png)


![1,3-benzodioxol-5-yl[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B3853624.png)
![(3,5-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3853631.png)

![N-[2-(1H-imidazol-4-yl)ethyl]cycloheptanamine](/img/structure/B3853647.png)
![2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B3853658.png)
![ethyl 4-[(4-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B3853668.png)